4-Fluoro-2-(4-fluorophenyl)pyridine
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Overview
Description
4-Fluoro-2-(4-fluorophenyl)pyridine is an organic compound with the molecular formula C11H7F2N. It is a fluorinated pyridine derivative, characterized by the presence of two fluorine atoms attached to the phenyl and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under an inert atmosphere.
Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . These reactions are usually carried out under mild conditions and provide high yields of the desired fluorinated products.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve production rates .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl and pyridine rings can be substituted with other functional groups using nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
4-Fluoro-2-(4-fluorophenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but fewer functional groups.
4-Fluorophenylpyridine: Lacks the additional fluorine atom on the pyridine ring, resulting in different chemical properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
4-Fluoro-2-(4-fluorophenyl)pyridine is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its potential for various applications .
Properties
Molecular Formula |
C11H7F2N |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H |
InChI Key |
ANQRMRPPTOTTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)F)F |
Origin of Product |
United States |
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